Cas no 21414-53-9 (Palustradienol)

Palustradienol structure
Palustradienol structure
Nome del prodotto:Palustradienol
Numero CAS:21414-53-9
MF:C20H32O
MW:288.467486381531
CID:286745
PubChem ID:89499

Palustradienol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Phenanthrenemethanol,1,2,3,4,4a,5,6,9,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,10aR)-
    • Abieta-8,13-dien-18-ol
    • (1-Pyrimidin-4-yl-piperidin-4-yl)-carbamic acid tert-butyl ester
    • [1-(Pyrimidin-4-yl)piperidin-4-yl]carbamicacid tert-butyl ester
    • AG-G-12852
    • Carbamic acid,[1-(4-pyrimidinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester (9CI)
    • CTK5B0296
    • KB-205276
    • SureCN2273767
    • palustradienol
    • Palustrinol
    • C18219
    • Q27155482
    • (1R-(1alpha,4Abeta,10aalpha))-1,2,3,4,4a,5,6,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
    • (1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthren-1-yl)methanol
    • 21414-53-9
    • CHEBI:81594
    • EINECS 244-378-7
    • Palustradien-18-ol
    • DTXSID90943977
    • PMRGRURZTGRVDP-UHFFFAOYSA-N
    • 1-Phenanthrenemethanol, 1,2,3,4,4a,5,6,9,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-
    • 1-Phenanthrenemethanol, 1,2,3,4,4a,5,6,9,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]-
    • NS00049151
    • ((1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,5,6,9,10,10a-decahydrophenanthren-1-yl)methanol
    • Palustrol-pinus
    • Palustradienol
    • Inchi: 1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14,18,21H,5-11,13H2,1-4H3/t18-,19-,20+/m0/s1
    • Chiave InChI: PMRGRURZTGRVDP-SLFFLAALSA-N
    • Sorrisi: OC[C@]1(C)CCC[C@]2(C)C3CCC(C(C)C)=CC=3CC[C@H]21

Proprietà calcolate

  • Massa esatta: 288.245315640g/mol
  • Massa monoisotopica: 288.245315640g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 484
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 20.2
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm